molecular formula C13H19NO4 B193011 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzoic acid CAS No. 72570-70-8

4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzoic acid

Cat. No. B193011
CAS RN: 72570-70-8
M. Wt: 253.29 g/mol
InChI Key: WONQRVASZHJNFS-UHFFFAOYSA-N
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Description

“4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzoic acid” is a chemical compound with the molecular formula C13H19NO4 . It is also known as a metabolite of Bisoprolol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzoic acid” include its molecular structure, chemical names, and classification . It is related to Esmolol hydrochloride, which is a solid substance that is soluble in water .

Scientific Research Applications

Synthesis and Spectroscopic Identification

A study by Azeez and Hamad (2017) describes the synthesis of 4-n-propoxy benzoic acid, a compound related to 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzoic acid. This research highlights the importance of such compounds in the development of new aromatic Schiff bases and their potential applications in various fields of chemistry (Azeez & Hamad, 2017).

Role in Drug Prodrugs

Rolando et al. (2013) explored water-soluble (benzoyloxy)methyl esters of acetylsalicylic acid, which bear similarity to 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzoic acid. These compounds are synthesized as ASA prodrugs and are important for understanding the transformation of such compounds in human serum, indicating potential applications in medicinal chemistry (Rolando et al., 2013).

Natural Product Synthesis

Abraham and Arfmann (1990) reported on hydroxy-(methylbutenynyl)-benzoic acid derivatives from Curvularia fallax, a structure related to the compound . This research helps understand the biosynthesis and potential applications of such compounds in natural product chemistry (Abraham & Arfmann, 1990).

Spectroscopic Characterization and Structure Analysis

Baul et al. (2009) conducted a study on the structures of several azo-benzoic acids, including compounds structurally similar to 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzoic acid. This research is crucial for understanding the spectroscopic characteristics and molecular structures of such compounds, aiding in their application in materials science and molecular engineering (Baul et al., 2009).

properties

IUPAC Name

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-9(2)14-7-11(15)8-18-12-5-3-10(4-6-12)13(16)17/h3-6,9,11,14-15H,7-8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONQRVASZHJNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501817
Record name 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzoic acid

CAS RN

72570-70-8
Record name 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072570708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS7314B2NH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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